Inhibition of Factor Xa (FXa) by Carbamoyl-Benzofuran Derivatives
This compound is an exemplar of a carbamoyl-type benzofuran derivative, a class for which the patent demonstrates an 'excellent inhibitory effect on FXa' [1]. While a specific IC50 for this exact compound is not publicly disclosed in the source, the patent establishes the general pharmacophore where the benzofuran-3-yl carbamate and 2-carbamoyl substitution are essential. Compared to a baseline of inactive or weakly active benzofuran analogs lacking this precise substitution pattern, the class-level data identifies this compound's core structure as being within the active chemical space [1].
| Evidence Dimension | Factor Xa (FXa) Inhibitory Activity |
|---|---|
| Target Compound Data | Class-level claim: 'excellent inhibitory effect' (no specific IC50 provided for the exact compound) |
| Comparator Or Baseline | Benzofuran derivatives lacking the specific carbamoyl-type pharmacophore described in the patent; baseline activity is presumed negligible or significantly lower. |
| Quantified Difference | Not quantifiable. The compound is qualitatively positioned within the active class versus an inactive comparator class. |
| Conditions | In vitro FXa enzyme inhibition assay, as described generically within the patent methodology [1]. |
Why This Matters
For a researcher exploring antithrombotic leads, this structural class confirmation justifies procuring the compound over a random benzofuran for an FXa inhibition screening campaign.
- [1] US Patent US20060247273A1. Carbamoyl-type benzofuran derivatives. Published 2006-11-02. View Source
